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Introduction

SOMCL-863 is a novel, selective, and orally bioavailable small-molecule inhibitor of the c-Met
receptor tyrosine kinase.[1][2] Developed by the Shanghai Institute of Materia Medica, Chinese
Academy of Sciences, SOMCL-863 has demonstrated potent anti-tumor activity both in vitro
and in vivo.[1][2] The deregulation of the HGF/c-Met signaling pathway is a critical driver in a
variety of human malignancies, promoting tumor cell proliferation, survival, migration, invasion,
and angiogenesis.[2][3][4][5] As a selective inhibitor of this pathway, SOMCL-863 represents a
promising therapeutic candidate for c-Met-driven cancers.[2][6]

These application notes provide detailed protocols for high-throughput screening (HTS) and
secondary assays to characterize the activity of SOMCL-863 and similar c-Met inhibitors. The
included methodologies are designed to be robust and adaptable for drug discovery and
preclinical research.

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, induces receptor
dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation
triggers downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways,
which are pivotal for cell proliferation and survival. SOMCL-863 exerts its anti-tumor effects by
inhibiting this initial phosphorylation step, thereby abrogating downstream signaling.[2]
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Caption: Simplified c-Met Signaling Pathway and Inhibition by SOMCL-863.
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Data Presentation: Quantitative Analysis of SOMCL-

863 Activity

The following tables summarize the expected quantitative data for a potent c-Met inhibitor like

SOMCL-863. These values are illustrative and should be determined experimentally for each

specific compound and cell line.

Table 1: Biochemical and Cellular Inhibitory Activity of SOMCL-863

Illustrative ICso

Assay Type Target/Cell Line Endpoint
(nM)
) ] Recombinant c-Met ) o
Biochemical Assay ) Kinase Activity 5
Kinase
EBC-1 (c-Met )
Cellular Assay N c-Met Phosphorylation 20
amplified)
NCI-H1993 (c-Met )
» c-Met Phosphorylation 25
amplified)
Cell Proliferation EBC-1 Cell Viability 50
NCI-H1993 Cell Viability 65
A549 (low c-Met) Cell Viability >10,000
Cell Migration EBC-1 Cell Migration 100
Cell Invasion NCI-H1993 Cell Invasion 150

Table 2: Representative In Vivo Anti-Tumor Efficacy of SOMCL-863 in a Xenograft Model
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Mean Tumor Percent Tumor
Dosage s
Treatment Group Volume at Day 21 Growth Inhibition
(mglkgl/day)
(mm?) (%)
Vehicle Control - 1500 0
SOMCL-863 25 825 45
SOMCL-863 50 450 70
SOMCL-863 100 225 85

Experimental Workflow for HTS

The general workflow for identifying and characterizing c-Met inhibitors involves a primary
biochemical screen followed by a cascade of cell-based secondary assays to confirm on-target
activity and assess functional consequences.
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Caption: High-Throughput Screening Workflow for c-Met Inhibitors.
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Experimental Protocols
Biochemical c-Met Kinase Assay (HTS Format)

This assay measures the direct inhibitory effect of SOMCL-863 on c-Met kinase activity. The

ADP-GIo™ or a similar luminescence-based assay is suitable for HTS.

Materials:

Recombinant human c-Met kinase domain
Poly (Glu, Tyr) 4:1 substrate
ATP

Kinase Assay Buffer (e.g., 50 mM Tris-HCI, 10 mM MgClz, 0.1 mg/ml BSA, 2 mM DTT, pH
7.5)

SOMCL-863 (or test compounds) in DMSO
ADP-Glo™ Kinase Assay Kit (Promega)
384-well white assay plates

Plate reader capable of measuring luminescence

Protocol:

Compound Plating: Prepare serial dilutions of SOMCL-863 in DMSO. Transfer 50 nL of each
dilution to a 384-well assay plate using an acoustic dispenser. Include DMSO-only wells as a
negative control (100% activity) and wells with a known potent inhibitor as a positive control
(0% activity).

Enzyme Addition: Prepare a solution of c-Met kinase (e.g., 0.5-1 ng/uL) in Kinase Assay
Buffer. Add 5 pL to each well.

Reaction Initiation: Prepare a master mix of substrate and ATP in Kinase Assay Buffer (final
concentrations of ~0.2 mg/mL and 25 uM, respectively). Add 5 pL to each well to start the
reaction.
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Incubation: Incubate the plate at 30°C for 60 minutes.

ADP-Glo™ Reagent Addition: Add 10 pL of ADP-Glo™ Reagent to each well to stop the
kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room
temperature.

Kinase Detection Reagent Addition: Add 20 pL of Kinase Detection Reagent to each well to
convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room
temperature.

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Normalize the data to controls and calculate the percent inhibition for each
concentration of SOMCL-863. Determine the ICso value by fitting the data to a four-
parameter logistic curve.

Cellular c-Met Phosphorylation Assay

This assay confirms the on-target effect of SOMCL-863 by measuring the inhibition of HGF-

induced c-Met phosphorylation in a relevant cancer cell line.

Materials:

EBC-1 or other c-Met dependent cancer cell line

Culture medium (e.g., RPMI-1640 + 10% FBS)

Serum-free medium

Recombinant Human HGF

SOMCL-863

Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

AlphaScreen™ SureFire™ kit or similar detection reagents
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o 384-well cell culture plates
Protocol:

o Cell Seeding: Seed EBC-1 cells into a 384-well plate at a density of 10,000-20,000 cells/well
and allow them to adhere overnight.

e Serum Starvation: Replace the culture medium with serum-free medium and incubate for 18-
24 hours.

o Compound Treatment: Treat the cells with serial dilutions of SOMCL-863 for 1-2 hours.

o HGF Stimulation: Stimulate the cells with HGF (final concentration 50 ng/mL) for 10-15
minutes at 37°C. Include unstimulated controls.

o Cell Lysis: Aspirate the medium and add 50 pL of Lysis Buffer to each well. Incubate on a
shaker for 15 minutes.

o Detection (AlphaScreen™): Transfer lysate to a 384-well Proxiplate. Add acceptor and donor
bead mix according to the manufacturer's protocol.

 Incubation: Incubate the plate in the dark at room temperature for 2 hours.
o Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

o Data Analysis: Calculate the ratio of phospho-c-Met to total c-Met signal and determine the
ICso value.

Cell Proliferation Assay (MTS/MTT)

This assay assesses the effect of SOMCL-863 on the viability and proliferation of cancer cells.
Materials:

e c-Met dependent (e.g., EBC-1) and c-Met independent (e.g., A549) cell lines

e Culture medium

e SOMCL-863
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e MTS reagent (e.g., CellTiter 96® AQueous One Solution)
o 96-well clear-bottom cell culture plates
Protocol:

o Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 3,000-5,000
cells/well) and allow them to adhere overnight.

o Compound Treatment: Replace the medium with fresh medium containing serial dilutions of
SOMCL-863. Include vehicle-treated controls.

 Incubation: Incubate the plates for 72 hours at 37°C.

e MTS Addition: Add 20 pL of MTS reagent to each well.

e Incubation: Incubate for 1-4 hours at 37°C, protected from light.

o Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value.

Cell Migration and Invasion Assays (Boyden Chamber)

These assays measure the ability of SOMCL-863 to inhibit HGF-induced cell migration
(through a porous membrane) and invasion (through an extracellular matrix-coated
membrane).

Materials:

Cancer cell lines (e.g., EBC-1, NCI-H1993)

96-well Transwell® plates (8 um pore size)

Matrigel® Basement Membrane Matrix (for invasion assay only)

Serum-free medium
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e Medium with chemoattractant (e.g., 10% FBS or HGF)

e SOMCL-863

o Calcein AM or Crystal Violet for staining

Protocol:

o Chamber Preparation: For the invasion assay, coat the top of the Transwell inserts with a thin
layer of diluted Matrigel and allow it to solidify. Rehydrate the inserts with serum-free
medium.

o Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber
of the plate.

o Cell Seeding: Harvest and resuspend serum-starved cells in serum-free medium containing
serial dilutions of SOMCL-863. Seed the cell suspension (e.g., 50,000 cells) into the upper
chamber.

 Incubation: Incubate the plate for 24-48 hours at 37°C.

o Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the top
surface of the membrane with a cotton swab.

e Staining and Quantification:

o Crystal Violet: Fix the migrated cells on the bottom of the membrane with methanol and
stain with 0.5% crystal violet. Elute the dye and measure absorbance.

o Calcein AM: Add Calcein AM to the lower chamber to fluorescently label the migrated
cells. Read fluorescence on a plate reader.

o Data Analysis: Quantify the number of migrated/invaded cells and calculate the percent
inhibition relative to the vehicle control to determine the I1Cso value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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